molecular formula C16H17N3O4S2 B4046738 ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4046738
M. Wt: 379.5 g/mol
InChI Key: PXFWBTOLJMMQOY-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.06604838 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Notably, some compounds demonstrated significant antibacterial and antifungal properties, alongside profound antioxidant potential, indicating their pharmaceutical applicability (Raghavendra et al., 2016).

Pharmacological Activity

  • Studies have also delved into the pharmacological potential of related compounds, such as ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, exploring their conversion into various derivatives with potential pharmacological applications (Chapman et al., 1971).

Antimicrobial Properties of Thiazolo[4,5-d]pyrimidines

  • A study starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate synthesized compounds with antimicrobial properties. Notably, one compound showed significant inhibitory effects against Gram-positive bacteria and yeasts, emphasizing the potential of thiazolo[4,5-d]pyrimidine derivatives in antimicrobial therapy (Balkan et al., 2001).

Synthesis of Heterocycles

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's utility in creating diverse heterocyclic structures with potential biological activities (Honey et al., 2012).

Molluscicidal Properties

  • Research into thiazolo[5,4-d]pyrimidines has uncovered their molluscicidal properties, offering a novel approach to controlling schistosomiasis by targeting the intermediate host, B. alexandrina snails. This highlights the potential of such compounds in addressing parasitic diseases through environmental management (El-Bayouki & Basyouni, 1988).

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-4-23-14(21)12-9(2)17-16(25-12)19-15(24)18-13(20)10-6-5-7-11(8-10)22-3/h5-8H,4H2,1-3H3,(H2,17,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFWBTOLJMMQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

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